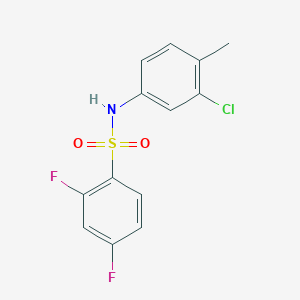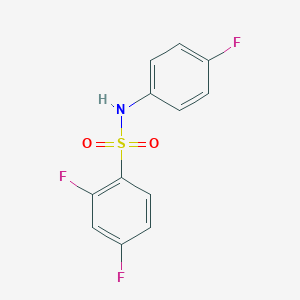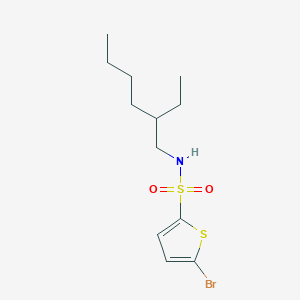
N-(4-butylphenyl)-6-chloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-6-chloronicotinamide, also known as BPN-15606, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have significant effects on various biological processes.
Mecanismo De Acción
N-(4-butylphenyl)-6-chloronicotinamide works by increasing the levels of NAD+ in the body. NAD+ is a coenzyme that plays a critical role in various biological processes, including energy metabolism, DNA repair, and cell signaling. By increasing the levels of NAD+, N-(4-butylphenyl)-6-chloronicotinamide can activate various enzymes that are involved in these processes, leading to the beneficial effects observed in scientific research.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-6-chloronicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of NAD+ in the body, which can lead to increased energy metabolism, improved DNA repair, and enhanced cell signaling. N-(4-butylphenyl)-6-chloronicotinamide has also been shown to have anti-inflammatory effects, which can lead to reduced inflammation and improved immune function. In addition, N-(4-butylphenyl)-6-chloronicotinamide has been shown to have neuroprotective effects, which can lead to improved cognitive function and reduced risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butylphenyl)-6-chloronicotinamide in lab experiments is its well-established mechanism of action. The effects of N-(4-butylphenyl)-6-chloronicotinamide on NAD+ levels and enzyme activation have been extensively studied, which makes it a reliable tool for studying various biological processes. However, one limitation of using N-(4-butylphenyl)-6-chloronicotinamide in lab experiments is its complex synthesis method. The synthesis of N-(4-butylphenyl)-6-chloronicotinamide requires expertise in organic chemistry, which can be a barrier for some researchers.
Direcciones Futuras
There are several future directions for the scientific research on N-(4-butylphenyl)-6-chloronicotinamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to explore the effects of N-(4-butylphenyl)-6-chloronicotinamide on other biological processes, such as immune function and aging. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for N-(4-butylphenyl)-6-chloronicotinamide, which could make it more accessible to researchers.
Métodos De Síntesis
The synthesis of N-(4-butylphenyl)-6-chloronicotinamide involves a series of chemical reactions. The starting material is 4-butylbenzaldehyde, which is reacted with malononitrile to form a substituted pyridine. The pyridine is then chlorinated to form 6-chloronicotinonitrile, which is subsequently reacted with an amine to form N-(4-butylphenyl)-6-chloronicotinamide. The synthesis of N-(4-butylphenyl)-6-chloronicotinamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-6-chloronicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-butylphenyl)-6-chloronicotinamide has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, N-(4-butylphenyl)-6-chloronicotinamide has been shown to have anti-cancer effects, which makes it a potential candidate for the treatment of various types of cancer.
Propiedades
Nombre del producto |
N-(4-butylphenyl)-6-chloronicotinamide |
|---|---|
Fórmula molecular |
C16H17ClN2O |
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O/c1-2-3-4-12-5-8-14(9-6-12)19-16(20)13-7-10-15(17)18-11-13/h5-11H,2-4H2,1H3,(H,19,20) |
Clave InChI |
NVTFYUKHBMLKQP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)


![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)





![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)



![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)